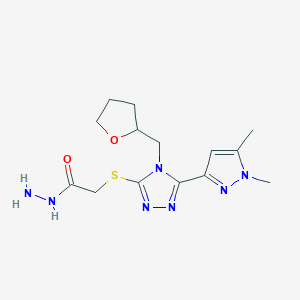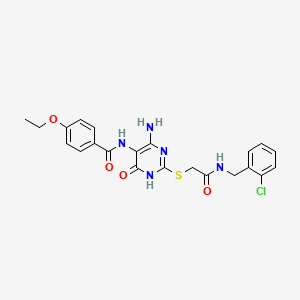![molecular formula C12H11ClF3N3OS B2478710 2-((4-Chlorbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluorethyl)acetamid CAS No. 1396807-49-0](/img/structure/B2478710.png)
2-((4-Chlorbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluorethyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a useful research compound. Its molecular formula is C12H11ClF3N3OS and its molecular weight is 337.75. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-((4-Chlorbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluorethyl)acetamid, auch bekannt als 2-[(4-Chlor-1,3-benzothiazol-2-yl)(methyl)amino]-N-(2,2,2-trifluorethyl)acetamid:
Pharmazeutische Forschung
Diese Verbindung hat sich in der pharmazeutischen Forschung als vielversprechend erwiesen, insbesondere als Leitstruktur für die Entwicklung neuer Medikamente. Ihre einzigartige Struktur ermöglicht es ihr, mit verschiedenen biologischen Zielstrukturen zu interagieren, was sie zu einem Kandidaten für die Behandlung von Krankheiten wie Krebs, bakteriellen Infektionen und neurologischen Störungen macht .
Landwirtschaftliche Chemie
In der landwirtschaftlichen Chemie wurde diese Verbindung auf ihre pestiziden Eigenschaften untersucht. Studien haben ihre Wirksamkeit gegen eine Reihe von Schädlingen, einschließlich Insekten und Milben, gezeigt, was sie zu einer wertvollen Komponente bei der Entwicklung neuer Agrochemikalien macht .
Materialwissenschaften
Die einzigartigen chemischen Eigenschaften der Verbindung machen sie für Anwendungen in den Materialwissenschaften geeignet. Sie wurde für die Verwendung bei der Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften, wie z. B. hoher thermischer Stabilität und einzigartigen elektronischen Eigenschaften, untersucht .
Organische Leuchtdioden (OLEDs)
Forschungen haben gezeigt, dass diese Verbindung bei der Entwicklung von OLEDs eingesetzt werden kann. Ihre Fähigkeit, Licht zu emittieren, wenn sie elektrisch stimuliert wird, macht sie zu einem vielversprechenden Material für den Einsatz in Displaytechnologien und Beleuchtungslösungen .
Katalyse
Die Verbindung wurde auf ihre katalytischen Eigenschaften untersucht. Sie kann als Katalysator in verschiedenen chemischen Reaktionen wirken, einschließlich derer, die in industriellen Prozessen zur Herstellung von Feinchemikalien und Pharmazeutika verwendet werden .
Umweltchemie
In der Umweltchemie wurde diese Verbindung auf ihr Potenzial zur Schadstoffkontrolle untersucht. Ihre Fähigkeit, bestimmte Schadstoffe abzubauen, macht sie zu einem Kandidaten für den Einsatz in Umweltbehandlungstechnologien .
Biochemische Forschung
Die Verbindung findet Anwendungen in der biochemischen Forschung, insbesondere bei der Untersuchung von Enzymwirkungen und Proteinfunktionen. Ihre einzigartige Struktur ermöglicht es ihr, an bestimmte Enzyme zu binden, was Einblicke in deren Mechanismen und potenzielle therapeutische Ziele liefert .
Nanotechnologie
In der Nanotechnologie wurde diese Verbindung auf ihr Potenzial zur Herstellung von Nanomaterialien und -bauelementen untersucht. Ihre chemischen Eigenschaften ermöglichen es ihr, bei der Synthese von Nanopartikeln mit spezifischen Funktionen eingesetzt zu werden, wie z. B. Medikamentenabgabesysteme und diagnostische Werkzeuge.
Basierend auf allgemeinem Wissen über pharmazeutische Forschungsanwendungen. Synthese und Bewertung neuartiger pestizider Wirkstoffe. Allgemeine Anwendungen in den Materialwissenschaften. Forschung an organischen Leuchtdioden (OLEDs). Studien zu katalytischen Eigenschaften. Anwendungen der Umweltchemie. Anwendungen der biochemischen Forschung. : Nanotechnologieforschung.
Eigenschaften
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3N3OS/c1-19(5-9(20)17-6-12(14,15)16)11-18-10-7(13)3-2-4-8(10)21-11/h2-4H,5-6H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRVLCDOEZOQBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC(F)(F)F)C1=NC2=C(S1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2478629.png)
![ethyl 4-[(7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2-methyl-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2478630.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2478633.png)
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(3,4-dimethylphenyl)thiophene-3-carboxylate](/img/structure/B2478636.png)

![4-chloro-2-{(E)-[(2-chlorobenzyl)imino]methyl}phenol](/img/structure/B2478641.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2478642.png)


![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2478646.png)

![N-(2-(dimethylamino)ethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2478650.png)
